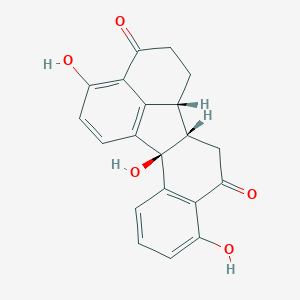
(5beta)-3alpha,7alpha,12alpha-trihydroxy-N-phenyl-cholan-24-amide
Vue d'ensemble
Description
L'Acide cholique anilide est un dérivé synthétique d'acide biliaire de l'acide choliqueCe composé est remarquable pour sa capacité à inhiber la germination des spores de Clostridium difficile in vitro . L'Acide cholique anilide est un solide cristallin de formule moléculaire C30H45NO4 et d'une masse moléculaire de 483,7 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'Acide cholique anilide peut être synthétisé par réaction de l'acide cholique avec de l'aniline. Le procédé implique généralement l'activation du groupe acide carboxylique de l'acide cholique, suivie de sa réaction avec de l'aniline pour former l'anilide. Cette réaction peut être facilitée par l'utilisation d'agents de couplage tels que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) .
Méthodes de production industrielle : La production industrielle de l'Acide cholique anilide implique des réactions en plusieurs étapes qui peuvent être réalisées à température ambiante. Le procédé garantit une pureté et un rendement élevés, ce qui le rend adapté à la production à grande échelle . Les conditions de réaction sont optimisées pour améliorer la sécurité et la fiabilité du procédé.
Analyse Des Réactions Chimiques
Types de réactions : L'Acide cholique anilide subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou en amines.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe anilide peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs tels que le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) facilitent les réactions de substitution.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la recherche scientifique
L'Acide cholique anilide a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire synthétique dans la préparation d'autres dérivés d'acides biliaires.
5. Mécanisme d'action
L'Acide cholique anilide exerce ses effets en inhibant la germination des spores de Clostridium difficile. Les cibles moléculaires exactes et les voies impliquées dans cette inhibition ne sont pas entièrement comprises, mais on pense qu'il interfère avec le processus de germination des spores au niveau moléculaire . Cette inhibition est importante car elle empêche la prolifération des bactéries, réduisant ainsi les taux d'infection.
Applications De Recherche Scientifique
Cholic Acid Anilide has diverse applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of other bile acid derivatives.
Mécanisme D'action
Cholic Acid Anilide can be compared with other bile acid derivatives such as deoxycholic acid and chenodeoxycholic acid. While all these compounds share a common bile acid structure, Cholic Acid Anilide is unique due to its anilide group, which imparts distinct chemical and biological properties .
Comparaison Avec Des Composés Similaires
L'Acide cholique anilide peut être comparé à d'autres dérivés d'acides biliaires tels que l'acide désoxycholique et l'acide chéno-désoxycholique. Bien que tous ces composés partagent une structure commune d'acide biliaire, l'Acide cholique anilide est unique en raison de son groupe anilide, qui lui confère des propriétés chimiques et biologiques distinctes .
Composés similaires :
Acide désoxycholique : Un autre dérivé d'acide biliaire ayant des propriétés physicochimiques similaires mais des activités biologiques différentes.
Acide chéno-désoxycholique : Connu pour son rôle dans la synthèse des acides biliaires et son utilisation thérapeutique dans le traitement des calculs biliaires.
L'Acide cholique anilide se distingue par ses effets inhibiteurs spécifiques sur la germination des spores de Clostridium difficile, qui ne sont pas observés avec d'autres dérivés d'acides biliaires .
Propriétés
IUPAC Name |
(4R)-N-phenyl-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45NO4/c1-18(9-12-27(35)31-20-7-5-4-6-8-20)22-10-11-23-28-24(17-26(34)30(22,23)3)29(2)14-13-21(32)15-19(29)16-25(28)33/h4-8,18-19,21-26,28,32-34H,9-17H2,1-3H3,(H,31,35)/t18-,19+,21-,22-,23+,24+,25-,26+,28+,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSXWZASFPIWEW-ANGOZFNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


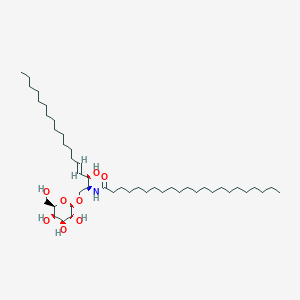
![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)
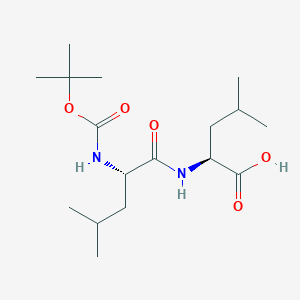
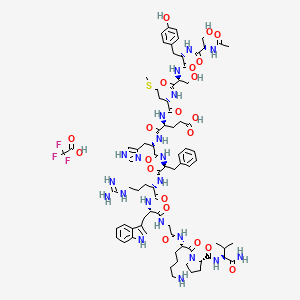

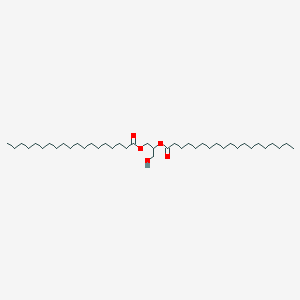
![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)
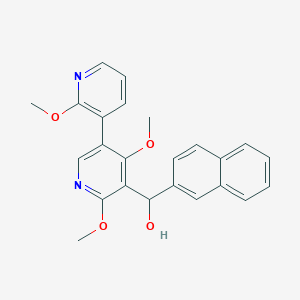

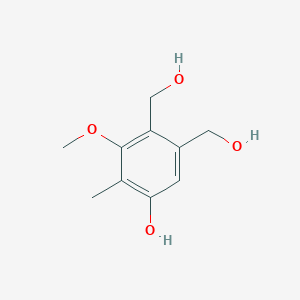
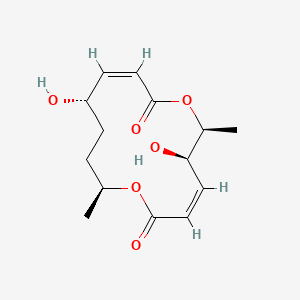
![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)

